N'-[(1E)-1-(3,4-dimethoxyphenyl)ethylidene]-3-(4-propoxyphenyl)-1H-pyrazole-5-carbohydrazide
Description
N'-[(1E)-1-(3,4-dimethoxyphenyl)ethylidene]-3-(4-propoxyphenyl)-1H-pyrazole-5-carbohydrazide is a pyrazole-based carbohydrazide derivative characterized by an (E)-configured imine group linking a 3,4-dimethoxyphenyl moiety to the pyrazole core. The pyrazole ring is further substituted at the 3-position with a 4-propoxyphenyl group. This compound belongs to a class of Schiff base derivatives known for their diverse pharmacological activities, including enzyme inhibition and antimicrobial properties . The structural uniqueness of this molecule lies in its dual substitution pattern: the electron-rich 3,4-dimethoxy group on one aromatic ring and the longer alkyl chain (propoxy) on the other.
Properties
Molecular Formula |
C23H26N4O4 |
|---|---|
Molecular Weight |
422.5 g/mol |
IUPAC Name |
N-[(E)-1-(3,4-dimethoxyphenyl)ethylideneamino]-3-(4-propoxyphenyl)-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C23H26N4O4/c1-5-12-31-18-9-6-16(7-10-18)19-14-20(26-25-19)23(28)27-24-15(2)17-8-11-21(29-3)22(13-17)30-4/h6-11,13-14H,5,12H2,1-4H3,(H,25,26)(H,27,28)/b24-15+ |
InChI Key |
GOMKDBGHMMSEGC-BUVRLJJBSA-N |
Isomeric SMILES |
CCCOC1=CC=C(C=C1)C2=NNC(=C2)C(=O)N/N=C(\C)/C3=CC(=C(C=C3)OC)OC |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C2=NNC(=C2)C(=O)NN=C(C)C3=CC(=C(C=C3)OC)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(1E)-1-(3,4-dimethoxyphenyl)ethylidene]-3-(4-propoxyphenyl)-1H-pyrazole-5-carbohydrazide typically involves the following steps:
Formation of the Hydrazone Intermediate: The initial step involves the condensation of 3,4-dimethoxybenzaldehyde with hydrazine hydrate to form the corresponding hydrazone.
Cyclization to Pyrazole: The hydrazone is then reacted with ethyl acetoacetate under reflux conditions to form the pyrazole ring.
Substitution Reaction: The pyrazole intermediate is further reacted with 4-propoxybenzoyl chloride in the presence of a base such as triethylamine to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N’-[(1E)-1-(3,4-dimethoxyphenyl)ethylidene]-3-(4-propoxyphenyl)-1H-pyrazole-5-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions using agents such as sodium borohydride can convert the compound into its reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyrazole ring and the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Various nucleophiles in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Corresponding carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Substituted pyrazoles or aromatic derivatives.
Scientific Research Applications
N’-[(1E)-1-(3,4-dimethoxyphenyl)ethylidene]-3-(4-propoxyphenyl)-1H-pyrazole-5-carbohydrazide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N’-[(1E)-1-(3,4-dimethoxyphenyl)ethylidene]-3-(4-propoxyphenyl)-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites, thereby affecting cellular pathways and biological processes.
Comparison with Similar Compounds
Key Observations :
- Electron-Donating Groups : The 3,4-dimethoxy substituent in the target compound and SKi-178 enhances electron density, favoring interactions with hydrophobic enzyme pockets .
- Heterocyclic vs. Aromatic Substitutions : The thienyl group in introduces sulfur-based polarity, which may alter binding kinetics compared to purely aromatic systems .
Computational and Spectroscopic Insights
- Molecular Docking : SKi-178’s methoxy group forms hydrogen bonds with SK1’s Asp178 and Lys183 residues . The target compound’s propoxy group may sterically hinder these interactions, requiring conformational adjustments .
- Spectroscopic Confirmation : Similar compounds (e.g., ) use FT-IR (C=N stretch ~1600 cm⁻¹) and ¹H-NMR (imine proton δ 8.2–8.5 ppm) to confirm E-configuration . The target compound’s propoxy group would show characteristic δ 1.0–1.5 ppm (triplet) for CH₃ and δ 3.4–3.6 ppm (quartet) for OCH₂ .
- DFT Studies : and highlight the role of substituents in modulating HOMO-LUMO gaps. The target compound’s electron-donating groups likely lower the HOMO-LUMO gap (~4.5 eV estimated), enhancing reactivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
